N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide
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Description
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a useful research compound. Its molecular formula is C37H36N6O5S and its molecular weight is 676.79. The purity is usually 95%.
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Biological Activity
N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide is a complex compound that exhibits a variety of biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse research findings.
Structural Characteristics
The compound features a unique arrangement of functional groups including:
- Pyrazole : A five-membered ring that contributes to various pharmacological activities.
- Triazole : Known for its antifungal and antibacterial properties.
- Benzamide : Often associated with neuroactive and anti-inflammatory effects.
The molecular formula is C36H36N6O7S, and its IUPAC name reflects its complex structure, which integrates multiple active pharmacophores.
Synthesis
The synthesis involves several key steps:
- Formation of the Pyrazole Ring : Reaction of 2,3-dimethoxyphenylhydrazine with 4-methoxyphenylacetone under acidic conditions.
- Attachment of the Triazole Ring : The pyrazole intermediate is reacted with phenyl isothiocyanate.
- Formation of the Benzamide Moiety : The triazole intermediate is then reacted with benzoyl chloride in the presence of a base.
Anticancer Activity
Research indicates that compounds with pyrazole and triazole moieties are promising candidates in cancer therapy. For instance:
- A study highlighted that derivatives similar to this compound showed significant inhibition of tumor necrosis factor (TNF) and interleukin (IL) levels in vitro, suggesting anti-inflammatory and potential anticancer properties .
Anti-inflammatory Effects
Several studies have demonstrated the anti-inflammatory activity of related compounds:
- Pyrazole derivatives have been shown to inhibit inflammatory mediators such as TNF-α and IL-6 effectively .
- In vivo studies involving carrageenan-induced edema models indicated strong anti-inflammatory effects comparable to standard drugs like indomethacin .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activities:
- Research has documented that pyrazole derivatives exhibit activity against various bacterial strains including E. coli and S. aureus. The presence of specific functional groups enhances this activity .
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 in cultured cells. Results showed that certain modifications led to up to 85% inhibition compared to control substances .
- Antimicrobial Screening : Compounds similar to N-{[5-(...)]} were evaluated against multiple bacterial strains. One derivative demonstrated effective inhibition against Klebsiella pneumoniae, indicating the importance of the amide linkage in enhancing antimicrobial activity .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N6O5S/c1-24-10-8-11-26(20-24)36(45)38-22-33-39-40-37(42(33)27-12-6-5-7-13-27)49-23-34(44)43-31(29-14-9-15-32(47-3)35(29)48-4)21-30(41-43)25-16-18-28(46-2)19-17-25/h5-20,31H,21-23H2,1-4H3,(H,38,45) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASROBYYCQCBMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=C(C(=CC=C6)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.